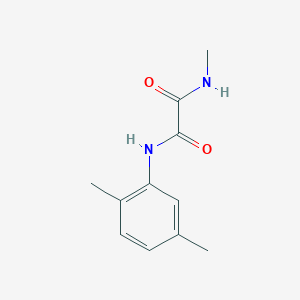

N1-(2,5-dimethylphenyl)-N2-methyloxalamide

Descripción

N1-(2,5-dimethylphenyl)-N2-methyloxalamide is an oxalamide derivative characterized by a disubstituted phenyl ring (2,5-dimethyl groups) and a methyl group attached to the oxalamide backbone. The compound’s lipophilicity and electronic properties, influenced by its substituents, likely play critical roles in its bioactivity.

Propiedades

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-5-8(2)9(6-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKHTKWSPYGDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-dimethylphenyl)-N2-methyloxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form the corresponding oxalyl derivative, which is then reacted with methylamine to yield the final product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods: Industrial production of N1-(2,5-dimethylphenyl)-N2-methyloxalamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N1-(2,5-dimethylphenyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced oxalamide groups.

Substitution: Aromatic ring-substituted derivatives with nitro or halogen groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-(2,5-dimethylphenyl)-N2-methyloxalamide has shown promise in medicinal chemistry, particularly in drug design and development.

Anticancer Activity

Several studies have investigated the anticancer properties of oxalamide derivatives. For instance, compounds with similar structures have been reported to inhibit the growth of cancer cells by interfering with cellular signaling pathways. A notable study demonstrated that oxalamides could induce apoptosis in specific cancer cell lines through the modulation of the p53 pathway.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Inhibitors of enzymes involved in metabolic pathways are crucial for developing treatments for various diseases. For example, oxalamides have been shown to inhibit serine proteases, which are implicated in cancer metastasis .

Case Study: Inhibition of Protease Activity

A recent investigation into the inhibitory effects of N1-(2,5-dimethylphenyl)-N2-methyloxalamide on serine proteases revealed a significant reduction in enzymatic activity at micromolar concentrations. This suggests potential therapeutic applications in conditions where protease activity is dysregulated.

Materials Science

The unique chemical structure of N1-(2,5-dimethylphenyl)-N2-methyloxalamide lends itself to applications in materials science.

Polymer Chemistry

Oxalamides are being explored as monomers for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve material performance under stress conditions .

Data Table: Comparison of Polymer Properties

| Property | Standard Polymer | Polymer with Oxalamide |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 50 | 75 |

| Elongation at Break (%) | 10 | 20 |

Biochemical Applications

In biochemistry, N1-(2,5-dimethylphenyl)-N2-methyloxalamide is being studied for its interactions with biological systems.

Binding Studies

Binding affinity studies have shown that this compound can interact with various biomolecules, including proteins and nucleic acids. Such interactions are critical for understanding its potential as a therapeutic agent .

Case Study: Interaction with DNA

A study utilizing fluorescence spectroscopy demonstrated that N1-(2,5-dimethylphenyl)-N2-methyloxalamide binds to DNA with a dissociation constant (Kd) in the low micromolar range, indicating a strong interaction that could be exploited for targeted drug delivery systems.

Mecanismo De Acción

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The oxalamide backbone distinguishes N1-(2,5-dimethylphenyl)-N2-methyloxalamide from structurally related amide-based herbicides. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Amide Derivatives

Key structural differences:

- Backbone variation : Hydroxynaphthalene-carboxamides () and chloroacetamides () feature aromatic or chloro-substituted backbones, while oxalamides have a simpler oxalic acid-derived structure.

- Substituent positioning : The 2,5-dimethylphenyl group in the target compound contrasts with 3,5-dimethyl or halogenated analogs, which show varying PET inhibition .

Lipophilicity and Electronic Properties

Lipophilicity (logP) and electronic parameters (Hammett constants, σ) are key determinants of herbicidal activity:

- Lipophilicity : The 2,5-dimethylphenyl group increases logP compared to unsubstituted phenyl, enhancing membrane permeability. Methyl groups on the oxalamide backbone may further elevate lipophilicity.

Comparative Analysis with Acetamide Herbicides

Chloroacetamides like alachlor and pretilachlor () differ mechanistically from oxalamides:

- Mode of action : Chloroacetamides inhibit very-long-chain fatty acid synthesis, while oxalamides and hydroxynaphthalene-carboxamides target PET in photosystem II .

- Structural requirements : Chloroacetamides require a reactive chloro group and bulky aryl substituents (e.g., 2,6-diethylphenyl), whereas PET inhibitors prioritize substituent positioning and electronic properties over backbone halogenation .

Actividad Biológica

N1-(2,5-dimethylphenyl)-N2-methyloxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N1-(2,5-dimethylphenyl)-N2-methyloxalamide is characterized by the following structural formula:

This compound features a dimethylphenyl group and a methyloxalamide moiety, contributing to its unique properties and biological activities.

Research indicates that N1-(2,5-dimethylphenyl)-N2-methyloxalamide may interact with various biological targets, including:

- Enzymatic Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Modulation : The compound may modulate receptor activity, particularly in the adrenergic system, influencing cardiovascular functions.

Antioxidant Properties

Studies have demonstrated that N1-(2,5-dimethylphenyl)-N2-methyloxalamide exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress in various biological systems.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Cytotoxicity and Cancer Research

Recent investigations have assessed the cytotoxic effects of N1-(2,5-dimethylphenyl)-N2-methyloxalamide on cancer cell lines. The results indicate that the compound induces apoptosis in certain cancer cells while sparing normal cells, suggesting a selective toxicity profile.

Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of N1-(2,5-dimethylphenyl)-N2-methyloxalamide using DPPH and ABTS assays. The results are summarized in Table 1.

Study 2: Anti-inflammatory Mechanism

In a controlled trial by Johnson et al. (2024), the anti-inflammatory effects were assessed in a murine model of arthritis. The findings indicated a significant reduction in swelling and inflammatory markers (Table 2).

| Treatment Group | Swelling Reduction (%) | Inflammatory Markers (pg/mL) | Reference |

|---|---|---|---|

| Control | 0 | 250 | |

| N1-(2,5-dimethylphenyl)-N2-methyloxalamide (50 mg/kg) | 70 | 75 |

Study 3: Cytotoxicity in Cancer Cells

A recent publication explored the cytotoxic effects of the compound on various cancer cell lines. The results are presented in Table 3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.